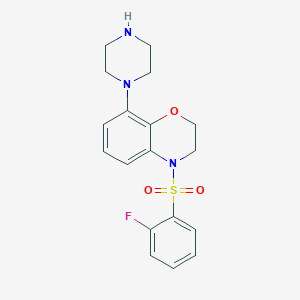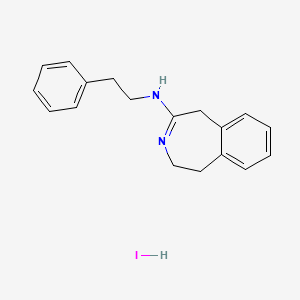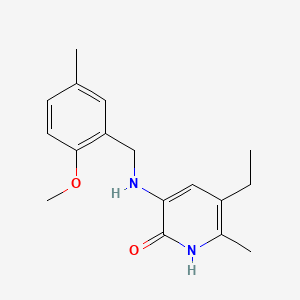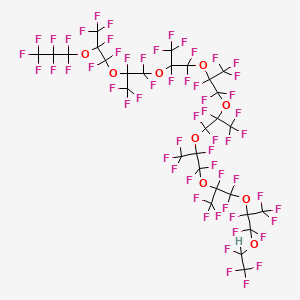
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an imino group linked to a 4-methoxyphenyl group and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the imino group and the 4-methoxyphenyl group can be achieved through nucleophilic substitution reactions. This involves the reaction of the pyrimidine derivative with an appropriate amine or imine precursor.
Methoxylation: The methoxy group at the 2-position can be introduced through an O-alkylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amine precursors, imine precursors, dimethyl sulfate, methyl iodide.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine: This compound has similar structural features but with chlorine atoms at the 2 and 6 positions.
N-(4-Methoxyphenyl)-6-methyl-4-pyrimidinamine: This compound has a methyl group at the 6 position instead of the imino group.
Uniqueness
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- is unique due to the presence of the imino group linked to the 4-methoxyphenyl group and the methoxy group at the 2-position
Propiedades
Número CAS |
143467-66-7 |
|---|---|
Fórmula molecular |
C13H14N4O2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
2-methoxy-6-(4-methoxybenzenecarboximidoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H14N4O2/c1-18-9-5-3-8(4-6-9)12(15)10-7-11(14)17-13(16-10)19-2/h3-7,15H,1-2H3,(H2,14,16,17) |
Clave InChI |
JAMDPCAPVLBZMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=N)C2=CC(=NC(=N2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


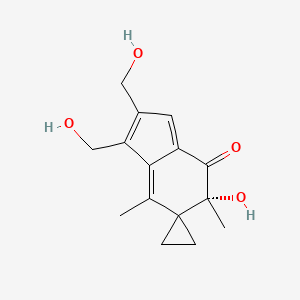

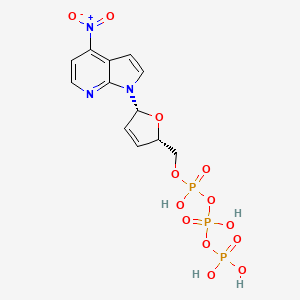
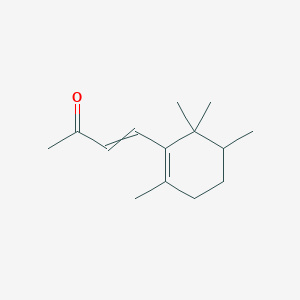
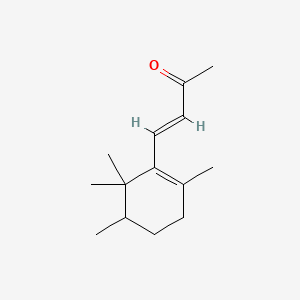

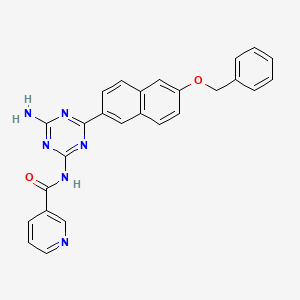
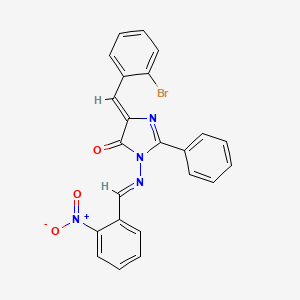
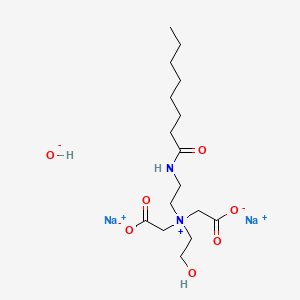
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
